CID-2858522 - 758679-97-9

CID-2858522

Catalog Number: EVT-264708
CAS Number: 758679-97-9
Molecular Formula: C28H39N3O3
Molecular Weight: 465.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)-5,6-dimethyl-1-benzimidazolyl]ethanone is an aromatic ketone.
Overview

CID-2858522 is a compound classified as a selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, specifically targeting the Protein Kinase C-mediated activation of this transcription factor. This small molecule is a substituted 2-aminobenzimidazole derivative, which has been identified through high-throughput screening as a promising candidate for further research due to its potent inhibitory effects on nuclear factor kappa-light-chain-enhancer of activated B cells activity in various cellular contexts .

Source and Classification

CID-2858522 was identified from a library of chemical compounds during a systematic screening process aimed at discovering pathway-selective inhibitors. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The compound has been extensively studied for its role in modulating inflammatory responses and has potential applications in cancer therapy due to its ability to inhibit tumor-promoting pathways .

Synthesis Analysis

The synthesis of CID-2858522 involves several key steps:

  1. Initial Condensation: The synthesis begins with the condensation of 2-aminobenzimidazole with potassium ethyl xanthate in ethanol under reflux conditions, yielding an intermediate compound.
  2. Bromination: This intermediate undergoes bromination to produce a key 2-bromo-5,6-dimethylbenzimidazole.
  3. Amination: The brominated compound is then reacted with 3-aminopropanol under solvent-free microwave heating conditions at high temperatures to yield a highly polar intermediate.
  4. Final Alkylation: The final step involves alkylating this intermediate with α-bromo-3,5-di-tert-butyl-4-hydroxyacetophenone to produce CID-2858522 in moderate yield .

This synthetic route has been optimized to improve yields and purity, demonstrating the importance of reaction conditions in achieving desired outcomes.

Molecular Structure Analysis

CID-2858522 is characterized by its unique molecular structure, which features a 2-aminobenzimidazole core. The structural formula can be represented as follows:

CID 2858522 C15H18N4O\text{CID 2858522 C}_{15}\text{H}_{18}\text{N}_4\text{O}

The compound's structure consists of various functional groups that contribute to its biological activity, including an amine group and multiple aromatic rings that enhance its interaction with target proteins involved in nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways .

Chemical Reactions Analysis

CID-2858522 undergoes several chemical reactions that are critical for its function as an inhibitor:

  1. Inhibition Mechanism: The compound selectively inhibits nuclear factor kappa-light-chain-enhancer of activated B cells activity induced by Protein Kinase C without affecting other pathways such as tumor necrosis factor signaling. This selectivity is crucial for minimizing off-target effects during therapeutic applications.
  2. Binding Affinity: CID-2858522 demonstrates high binding affinity to the nuclear factor kappa-light-chain-enhancer of activated B cells complex, effectively blocking its DNA-binding activity and subsequent transcriptional activation .

These reactions highlight the compound's potential as a targeted therapeutic agent.

Mechanism of Action

The mechanism of action of CID-2858522 involves the following processes:

  1. Selectivity: The compound selectively inhibits nuclear factor kappa-light-chain-enhancer of activated B cells activation triggered by Protein Kinase C stimuli, thereby preventing downstream signaling events that lead to inflammation and tumor progression.
  2. Concentration-Dependent Inhibition: In cellular assays, CID-2858522 exhibits concentration-dependent inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells reporter gene activity, with an IC50 value around 125 nM for PMA/Ionomycin-induced activity .
  3. Impact on Gene Expression: By inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells activity, CID-2858522 reduces the expression of pro-inflammatory cytokines and other genes associated with cancer progression .

This mechanism underscores the therapeutic potential of CID-2858522 in conditions characterized by excessive inflammation or malignancy.

Physical and Chemical Properties Analysis

CID-2858522 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 270.33 g/mol.
  • Solubility: The compound is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water.
  • Stability: CID-2858522 is stable under standard laboratory conditions but may degrade under extreme pH or temperature fluctuations.

These properties are essential for determining the appropriate formulation and delivery methods for potential therapeutic applications .

Applications

CID-2858522 has several significant scientific uses:

  1. Cancer Research: Due to its ability to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells pathway activation, it is being investigated as a potential therapeutic agent in various cancers where this pathway is aberrantly activated.
  2. Inflammatory Diseases: The compound's anti-inflammatory properties make it a candidate for treating diseases characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
  3. Drug Development: CID-2858522 serves as a lead compound for developing new inhibitors targeting similar pathways, potentially leading to novel treatments for cancer and inflammatory disorders .

Properties

CAS Number

758679-97-9

Product Name

CID-2858522

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)-5,6-dimethylbenzimidazol-1-yl]ethanone

Molecular Formula

C28H39N3O3

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C28H39N3O3/c1-17-12-22-23(13-18(17)2)31(26(30-22)29-10-9-11-32)16-24(33)19-14-20(27(3,4)5)25(34)21(15-19)28(6,7)8/h12-15,32,34H,9-11,16H2,1-8H3,(H,29,30)

InChI Key

CYCGGKILBWERDJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C(=N2)NCCCO)CC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-((3-hydroxypropyl)amino)-5,6-dimethyl-1H-benzo(d)imidazol-1-yl)ethanone
CID 2858522
CID-2858522
CID2858522

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)NCCCO)CC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.